5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine
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Overview
Description
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a methyl group at the 5th position on the pyrazolo[1,5-A]pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine can be achieved through a multicomponent reaction involving hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method offers several advantages, including mild reaction conditions, atom economy, practical simplicity, shorter reaction times, and the avoidance of multi-step procedures .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and the use of mild conditions, can be applied to scale up the synthesis for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazolopyrimidine ring.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, 2-(arylhydrazono)malononitrile, β-diketones, and p-toluenesulphonic acid . The reactions are typically carried out under mild conditions to ensure high yields and regioselectivity .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further modified to enhance their biological activities .
Scientific Research Applications
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its effectiveness against breast cancer and leukemia cell lines.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound’s photophysical properties make it suitable for use in the development of optical materials and sensors.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . The exact molecular targets and pathways involved in its anticancer activity are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethyl-7-difluoromethylpyrazolo[1,5-A]pyrimidine: This compound is similar in structure but contains difluoromethyl groups instead of trifluoromethyl groups.
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine: This compound has a fluorophenyl group at the 5th position and a trifluoromethyl group at the 7th position.
Uniqueness
5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both methyl and trifluoromethyl groups enhances its lipophilicity and binding affinity to biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C8H10F3N3 |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-6(8(9,10)11)14-7(13-5)2-3-12-14/h2-3,5-6,13H,4H2,1H3 |
InChI Key |
IHJGEGBNYMMGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=CC=N2)N1)C(F)(F)F |
Origin of Product |
United States |
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